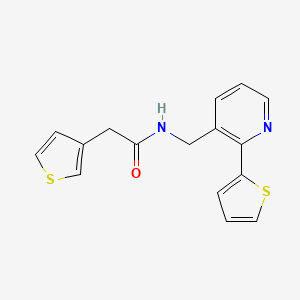
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is an organic compound that features a complex structure with multiple heterocyclic rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the key intermediate, 2-(thiophen-2-yl)pyridine, which is then subjected to a series of reactions to introduce the acetamide group.
-
Step 1: Synthesis of 2-(thiophen-2-yl)pyridine
Reagents: Thiophene-2-carboxaldehyde, 2-bromopyridine
Conditions: Palladium-catalyzed coupling reaction (Suzuki coupling)
Solvent: Tetrahydrofuran (THF)
Temperature: Reflux conditions
-
Step 2: Formation of this compound
Reagents: 2-(thiophen-2-yl)pyridine, thiophene-3-ylacetic acid, coupling agents (e.g., EDC, HOBt)
Conditions: Room temperature, inert atmosphere
Solvent: Dichloromethane (DCM)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions. Initial steps may include substitution under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce the pyridinylmethyl group. Subsequent condensation with thiophene-3-yl acetic acid derivatives is performed using coupling agents like EDCI/HOBt. Optimization focuses on solvent selection (e.g., ethanol for solubility), temperature control (60–80°C), and catalyst choice (e.g., NaH for deprotonation). Monitoring via TLC ensures intermediate purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., thiophene aromatic protons at δ 6.8–7.5 ppm) and carbon frameworks.
- HRMS : Validates molecular weight (e.g., calculated [M+H]+ = 383.08).
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹).
- PubChem Data : InChI/SMILES codes (e.g., InChI=1S/C₁₇H₁₄N₂OS₂...) cross-verify structural accuracy .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer : Initial screens use in vitro assays:
- Antimicrobial : Broth microdilution (MIC against S. aureus/E. coli).
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition). Positive controls (e.g., doxorubicin for cytotoxicity) validate experimental setups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assays?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line sensitivity, endpoint detection). Mitigation strategies include:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase ADP-Glo™) with cell viability (MTT).
- Dose-Response Curves : Test 10⁻⁶–10⁻³ M ranges to identify off-target effects.
- Structural Analogs : Compare with N-(3-chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide to isolate thiophene-specific effects .
Q. What computational strategies predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein PDB IDs (e.g., EGFR kinase: 1M17). Parameterize ligand charges via AM1-BCC.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
- QSAR Models : Correlate thiophene substitution patterns (2-yl vs. 3-yl) with activity using Hammett constants .
Q. How is the structure-activity relationship (SAR) systematically investigated for thiophene-containing acetamide derivatives?
- Methodological Answer :
- Analog Synthesis : Vary substituents (e.g., methyl, nitro at pyridine C4) and assess activity shifts.
- Statistical Analysis : Apply ANOVA to IC₅₀ data (p < 0.05) to identify critical moieties.
- Electron Density Mapping : DFT calculations (B3LYP/6-31G*) reveal charge distribution effects on binding .
Q. What strategies address structural ambiguities in X-ray crystallography or NMR data?
- Methodological Answer :
- Crystallography : Soak crystals in heavy-atom derivatives (e.g., PtCl₄) for phase resolution. Refine using SHELX.
- NMR NOESY : Resolve stereochemical ambiguities (e.g., amide conformation) via cross-peak analysis.
- Hybrid Methods : Combine cryo-EM (for large complexes) with NMR constraints .
Q. Data Contradiction Analysis
Q. How should conflicting solubility or stability data be reconciled during formulation studies?
- Methodological Answer :
- Solubility : Test in multiple solvents (DMSO, PBS) via HPLC-UV. Adjust pH (5–8) to optimize.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolysis-prone sites. LC-MS traces degradation products .
Q. What experimental designs minimize batch-to-batch variability in synthetic yield?
- Methodological Answer :
属性
IUPAC Name |
2-thiophen-3-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-15(9-12-5-8-20-11-12)18-10-13-3-1-6-17-16(13)14-4-2-7-21-14/h1-8,11H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUQUXPBFHZRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













